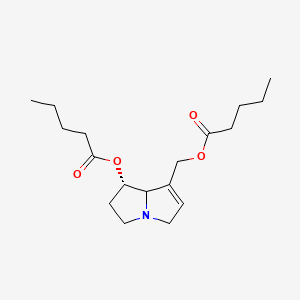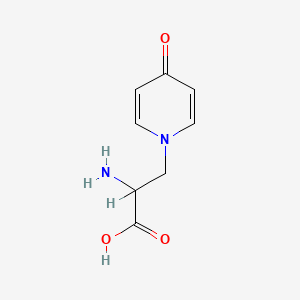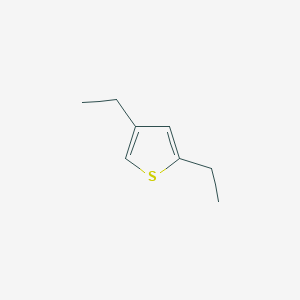
Thiophene, 2,4-diethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 2,4-diethyl is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic electronics
准备方法
Synthetic Routes and Reaction Conditions
Thiophene derivatives, including Thiophene, 2,4-diethyl, can be synthesized through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of commercially available thiophene precursors. The synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
化学反应分析
Types of Reactions
Thiophene, 2,4-diethyl undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophene derivatives into partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Thiophene 1,1-dioxides and thiophene 1-oxides.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
Thiophene, 2,4-diethyl has diverse applications in scientific research:
作用机制
The mechanism of action of Thiophene, 2,4-diethyl involves its interaction with molecular targets and pathways. For instance, in biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various pharmacological effects . The presence of ethyl groups may influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Thiophene, 2,4-diethyl can be compared with other thiophene derivatives such as:
Thiophene, 2,4-dimethyl: Similar structure but with methyl groups instead of ethyl groups.
Thiophene, 2,5-dimethyl: Another isomer with methyl groups at different positions.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A more complex thiophene derivative with fused thiophene rings.
属性
CAS 编号 |
58620-26-1 |
|---|---|
分子式 |
C8H12S |
分子量 |
140.25 g/mol |
IUPAC 名称 |
2,4-diethylthiophene |
InChI |
InChI=1S/C8H12S/c1-3-7-5-8(4-2)9-6-7/h5-6H,3-4H2,1-2H3 |
InChI 键 |
DBTZOIMPUSTZCD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CS1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


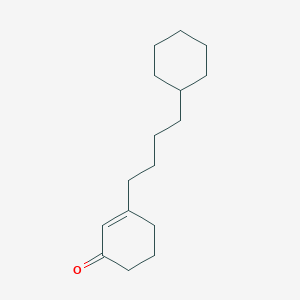

![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
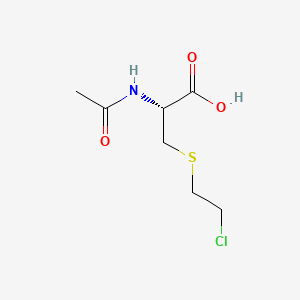

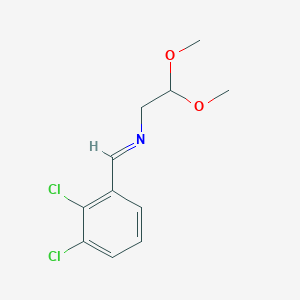
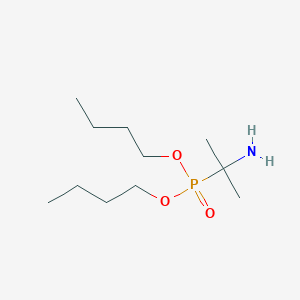

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
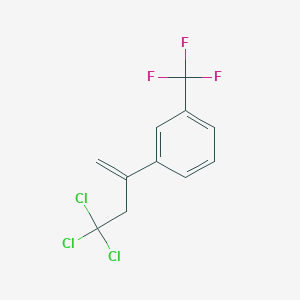
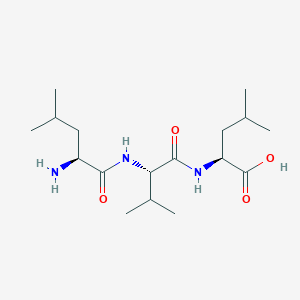
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
